N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-10-16(17-11-19)24(21,22)18-9-14(20)12-4-6-13(7-5-12)15-3-2-8-23-15/h2-8,10-11,14,18,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPBFUOJTXGJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl phenyl derivative, followed by the introduction of the hydroxyethyl group. The final step involves the sulfonation of the imidazole ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several sulfonamide-containing imidazole derivatives reported in the literature. Key comparisons are outlined below, emphasizing substituent variations, synthetic routes, and biological implications.
BCL-XL Inhibitor (N-[3-[5-[(E)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]furan-2-yl]phenyl]sulfonyl-6-phenylhexanamide)
- Structural Features : Contains a furan-phenyl system and sulfonamide group but integrates a benzothiazole-amine moiety and a hexanamide chain.
- Comparison : The target compound lacks the benzothiazole and hexanamide groups but retains the furan-phenyl-sulfonamide framework, which may influence target selectivity and binding kinetics.
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Structural Features : Features a 4,5-dihydroimidazole ring, a 4-chlorophenylmethylthio group, and an acetamide substituent .
- Synthesis : Derived from nucleophilic substitution reactions involving sulfonamide precursors and halogenated intermediates.
L742791 (Sulfonamide-Based β-Adrenergic Receptor Ligand)
- Structural Features: Contains a 4-hydroxyphenoxy group, hydroxypropylamine chain, and iodobenzenesulfonamide .
- Activity : Acts as a high-affinity β-adrenergic receptor antagonist.
- Comparison : The target compound’s furan-phenyl system may mimic the aromatic interactions of L742791’s iodobenzenesulfonamide, but its hydroxyethyl group could alter hydrogen-bonding capacity.
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
- Structural Features : Combines a benzenesulfonyl-imidazole core with a cyclopropylacetamide side chain .
- Synthesis : Utilizes thioether linkages between imidazole and acetamide groups.
- Comparison : The target compound’s hydroxyethyl-furan-phenyl group may offer enhanced π-π stacking compared to the phenyl-sulfonyl and cyclopropyl groups in this analog.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfonamide Role : The sulfonamide group in the target compound and analogs is critical for hydrogen bonding with enzyme active sites (e.g., BCL-XL, β-adrenergic receptors) .
- Aromatic Systems : The furan-phenyl moiety may enhance π-π interactions with hydrophobic protein pockets, similar to benzothiazole in the BCL-XL inhibitor .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5S |
| Molecular Weight | 401.48 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a critical role in various physiological processes including pH regulation and ion transport.
- Modulation of Receptor Activity : Preliminary studies suggest that it may act as a positive allosteric modulator for certain GABA-A receptor subtypes, enhancing inhibitory neurotransmission in the central nervous system .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
Flow cytometry analysis confirmed that treatment with this compound leads to increased apoptosis in MCF cell lines, indicating its potential for therapeutic use in breast cancer .
Neuropharmacological Effects
The compound's interaction with GABA-A receptors suggests it may have neuroprotective properties. Studies involving animal models have shown that it can reduce anxiety-like behaviors and improve cognitive function, likely through enhanced GABAergic transmission .
Case Studies
Case Study 1: Antitumor Efficacy in Vivo
A study was conducted using tumor-bearing mice treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its potential as an effective anticancer treatment.
Case Study 2: Neuroprotective Effects
In a model of induced neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function, suggesting its utility in treating neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with condensation of furan-2-ylphenyl derivatives with hydroxyethylamine intermediates. Key steps include:
- Step 1 : Coupling of 4-(furan-2-yl)phenyl ethanol with sulfonamide precursors under anhydrous conditions (e.g., using DCC/DMAP for amide bond formation).
- Step 2 : Hydroxylation at the β-position via epoxidation followed by acid-catalyzed ring opening.
- Critical Parameters : Temperature (60–80°C for condensation), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for sulfonamide:intermediate) to minimize side products .
Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water. Yield optimization (>70%) relies on strict pH control (6.5–7.5) during sulfonamide activation .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the imidazole sulfonamide backbone (δ 7.8–8.2 ppm for imidazole protons; δ 120–130 ppm for furan carbons). 2D NMR (COSY, HSQC) resolves stereochemistry at the hydroxyethyl group .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]+ expected ~404.1 g/mol) detects isotopic patterns consistent with sulfur and nitrogen content .
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the furan-phenyl moiety on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace furan-2-yl with thiophene, pyrrole, or substituted benzene rings to assess electronic/steric effects.
- Biological Assays : Test analogs against bacterial dihydrofolate reductase (DHFR) or fungal CYP51 (common sulfonamide targets). IC₅₀ values correlate with logP and Hammett constants for substituents .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict binding energies with target enzymes. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between sulfonamide and Arg residues) .
Q. What strategies resolve contradictions between in vitro potency and poor in vivo efficacy for this compound?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (PEG 400) or salt forms (sodium sulfonate) to enhance bioavailability. Measure logD (octanol/water) to balance hydrophilicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Introduce methyl groups at metabolically labile positions (e.g., C-2 of imidazole) .
- Prodrug Design : Convert the hydroxyethyl group to an ester prodrug (e.g., acetylated) for sustained release .
Q. How can computational tools like SHELX refine crystallographic data for this compound’s polymorphs?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K). SHELXT solves phase problems via dual-space algorithms.
- Refinement : SHELXL applies restraints for disordered furan rings and hydrogen-bonding networks (e.g., O–H···N interactions). R-factor convergence <5% ensures accuracy .
- Polymorph Analysis : Compare unit cell parameters (a, b, c) and torsion angles across batches to identify stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
